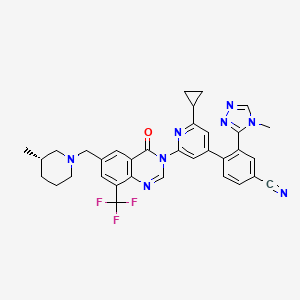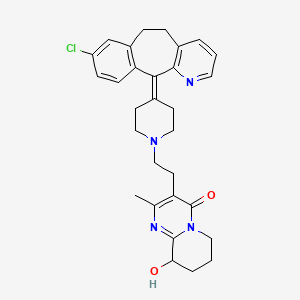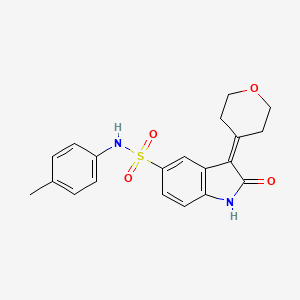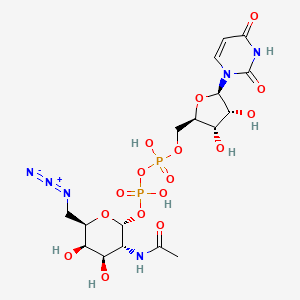
cis-Emodin bianthrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-Emodin bianthrone is a chemical compound with the molecular formula C30H22O8 and a molar mass of 510.49 g/mol . It is a yellow crystalline powder that is soluble in some organic solvents, such as dimethyl sulfoxide . This compound has applications in the field of medicine, particularly for its anti-tumor, antibacterial, and anti-inflammatory properties .
Vorbereitungsmethoden
Cis-Emodin bianthrone can be synthesized through the oxidation of Emodin, which is extracted from natural sources like Rheum officinale . The synthetic route involves the oxidation of Emodin to obtain O-anthrone, followed by a cis-isomerization reaction to generate this compound . The compound is stable in acetone solution when exposed to air .
Analyse Chemischer Reaktionen
Cis-Emodin bianthrone undergoes various chemical reactions, including oxidation and isomerization . Common reagents used in these reactions include oxidizing agents for the initial oxidation step and specific conditions to promote cis-isomerization . The major product formed from these reactions is this compound itself .
Wissenschaftliche Forschungsanwendungen
Cis-Emodin bianthrone has several scientific research applications:
Wirkmechanismus
The mechanism of action of cis-Emodin bianthrone involves its interaction with molecular targets and pathways that contribute to its biological effects. For instance, it has been shown to inhibit protein-tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism . This inhibition can contribute to its potential use in managing type 2 diabetes . Additionally, it interferes with various cycle-related proteins, such as inner centromere protein and Aurora B kinase, promoting cell survival .
Vergleich Mit ähnlichen Verbindungen
Cis-Emodin bianthrone is a highly condensed oxygen-containing emodin anthrone derivative . Similar compounds include:
Trans-Emodin bianthrone: Another isomer of Emodin bianthrone with similar properties but different spatial configuration.
Emodin-physcion bianthrone: Identified as a potent PTP1B inhibitor with applications in diabetes management.
This compound is unique due to its specific isomeric form and stability in acetone solution when exposed to air .
Eigenschaften
Molekularformel |
C30H22O8 |
|---|---|
Molekulargewicht |
510.5 g/mol |
IUPAC-Name |
(10R)-1,3,8-trihydroxy-6-methyl-10-[(9S)-2,4,5-trihydroxy-7-methyl-10-oxo-9H-anthracen-9-yl]-10H-anthracen-9-one |
InChI |
InChI=1S/C30H22O8/c1-11-3-15-23(17-7-13(31)9-21(35)27(17)29(37)25(15)19(33)5-11)24-16-4-12(2)6-20(34)26(16)30(38)28-18(24)8-14(32)10-22(28)36/h3-10,23-24,31-36H,1-2H3/t23-,24+ |
InChI-Schlüssel |
UUXPVUHOWQPCSC-PSWAGMNNSA-N |
Isomerische SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C([C@@H]2[C@H]4C5=C(C(=CC(=C5)C)O)C(=O)C6=C4C=C(C=C6O)O)C=C(C=C3O)O |
Kanonische SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC(=C5)C)O)C(=O)C6=C4C=C(C=C6O)O)C=C(C=C3O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (4S,5E,6S)-5-ethylidene-4-[2-[2-[(1R,7S,8E,9S,14S,15S,17R)-8-ethylidene-17-methyl-3,11-dioxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,12-trioxatricyclo[12.2.1.04,9]heptadec-4-en-15-yl]propoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B12380022.png)
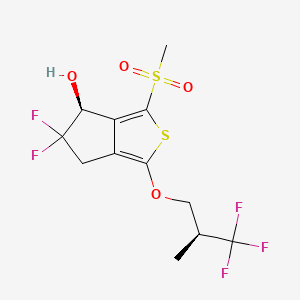
![N-[(1S)-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]ethyl]-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B12380032.png)

![n,n'-Bis{4-[(diaminomethylidene)amino]phenyl}benzene-1,4-dicarboxamide](/img/structure/B12380046.png)
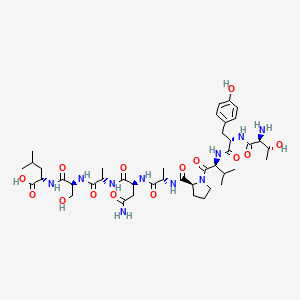
![2-methoxy-N-[4-(phenylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B12380055.png)
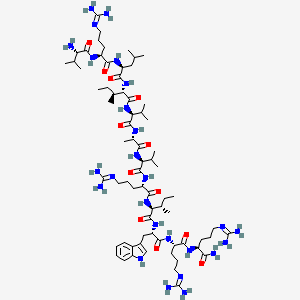
![N-[(5-methyl-1H-imidazol-2-yl)methyl]-4-(8,9,10,11-tetrahydro-3H-pyrazolo[4,3-a]phenanthridin-7-yl)benzamide](/img/structure/B12380067.png)
